3-Hydroxypyridin-2-one

Vue d'ensemble

Description

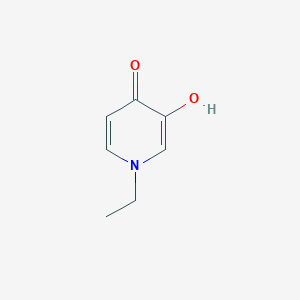

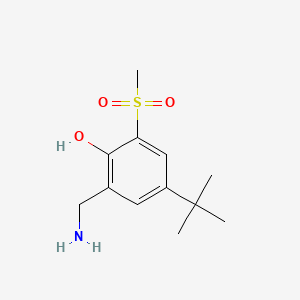

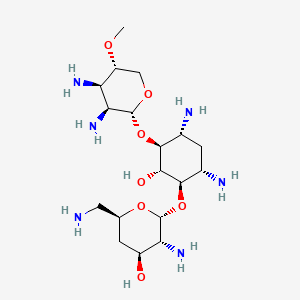

3-Hydroxypyridin-2-one, also known as 3-hydroxy-2-pyridone or 3-hydroxy-2-oxopyridine, is an organic compound with the molecular formula C5H5NO2. It is a white crystalline solid that is soluble in polar solvents such as water and alcohol. It is a common intermediate in organic synthesis and has a wide range of applications in scientific research.

Applications De Recherche Scientifique

Inhibition of Mammalian Enzymes

3-Hydroxypyridin-4-ones, closely related to 3-Hydroxypyridin-2-one, have been studied for their effects on mammalian enzymes. One key area of research is their role as inhibitors of mammalian tyrosine hydroxylase, an iron-containing metalloenzyme. Studies have shown that the lipophilicity of these compounds significantly influences their ability to inhibit this enzyme, with more hydrophilic variants being weaker inhibitors. No significant correlation was found between iron-binding affinity and enzyme inhibitory activity in these compounds (Liu et al., 2001).

Iron Chelation and Potential in Treating Thalassemia

Research indicates that 3-Hydroxypyridin-4-ones could be effective orally active chelators of iron(III). This property is particularly relevant in the treatment of thalassemia, a blood disorder requiring iron chelation therapy. Modifying the structure of these molecules, particularly through alkyl substitution, can minimize interactions with enzymes like tyrosinase while maintaining iron-binding properties (Hider & Lerch, 1989).

Antimalarial Properties

3-Hydroxypyridin-4-ones have shown potential as antimalarial agents. Their ability to bind iron selectively under biological conditions has been leveraged in the development of treatments for thalassemia-linked iron overload. Some derivatives of this class have demonstrated significant antimalarial effects at non-toxic levels to mammalian cells (Dehkordi et al., 2008).

Antibacterial Applications

Studies have explored the use of 3-Hydroxypyridin-4-one derivatives as antibacterial agents. Through computer-aided design and quantitative structure-activity relationships (QSAR) methods, novel derivatives have been proposed with enhanced antibacterial activity, particularly against Staphylococcus aureus (Sabet et al., 2012).

Microbial Catabolism

The catabolism of 3-Hydroxypyridine in bacteria has been a subject of study, offering insights into the molecular mechanisms of degradation of this compound. The research identified specific gene clusters responsible for this process in various bacterial strains, contributing to the understanding of microbial interactions with pyridine derivatives (Wang et al., 2020).

Synthesis and Characterization

The synthesis and physicochemical characterization of 3-Hydroxypyridin-4-ones have been extensively studied. This includes the investigation of their complexes with various elements, which aids in understanding their chemical properties and potential applications in different fields (Griffith & Mostafa, 1992).

Carcinostatic Activity

3-Hydroxypyridine-2-carboxaldehyde thiosemicarbazone, a derivative, has shown activity against various types of cancer, including leukemia and lung carcinoma. This class of compounds shares common structural and reactive features that contribute to their carcinostatic activity (French & Blanz, 1966).

Propriétés

IUPAC Name |

1-ethyl-3-hydroxypyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-2-8-4-3-6(9)7(10)5-8/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSFQNMZAJKFRIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=O)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10879123 | |

| Record name | N-ETHYL-HYDROXYPYRID-4-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxypyridin-2-one | |

CAS RN |

99110-81-3, 125757-81-5 | |

| Record name | 3-Hydroxypyridin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099110813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ETHYL-HYDROXYPYRID-4-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methoxyphenyl)-N-[4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide](/img/structure/B1229074.png)

![5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-quinolin-6-ylpentanamide](/img/structure/B1229075.png)